Methyl 4-fluoro-2,5-dimethylbenzoate
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Overview
Description
Methyl 4-fluoro-2,5-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.192 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,5 on the benzene ring are substituted with a fluorine atom and two methyl groups, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-fluoro-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2,5-dimethylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Formation of 4-fluoro-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-fluoro-2,5-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 4-fluoro-2,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2,5-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in nucleophilic aromatic substitution, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the additional methyl groups.
Methyl 2,5-dimethylbenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-chloro-2,5-dimethylbenzoate: Similar structure with chlorine instead of fluorine.
Uniqueness
Methyl 4-fluoro-2,5-dimethylbenzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution and specific steric effects that influence its behavior in various reactions .
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
methyl 4-fluoro-2,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11FO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
PMACGWQVSUQHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)C(=O)OC |
Origin of Product |
United States |
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